Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate
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Overview
Description
Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate is a chemical compound with the molecular formula C15H20ClNO2 and a molecular weight of 281.78 g/mol . It is characterized by the presence of a tert-butyl ester group, a chloropyridine moiety, and a cyclobutane ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate typically involves the reaction of 6-chloropyridine-3-methanol with cyclobutanecarboxylic acid tert-butyl ester in the presence of a suitable catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloropyridine moiety can interact with enzymes and receptors, modulating their activity. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (6-chloropyridin-2-yl)carbamate
- Tert-butyl ((6-chloropyridin-3-yl)methyl)carbamate
Uniqueness
Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring and a chloropyridine moiety, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group also enhances its stability and solubility in organic solvents .
Biological Activity
Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate (CAS: 2504203-03-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, properties, and biological activity, supported by relevant data and case studies.
- Molecular Formula : C15H20ClNO2
- Molecular Weight : 281.78 g/mol
- IUPAC Name : tert-butyl 1-((6-chloropyridin-3-yl)methyl)cyclobutane-1-carboxylate
- Purity : 95% .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Cyclobutane Ring : The cyclobutane structure is formed through cyclization reactions involving suitable precursors.
- Introduction of the Chloropyridine Moiety : This is achieved via nucleophilic substitution reactions with appropriate chloropyridine derivatives.
- Esterification : The final step involves esterification with tert-butanol to yield the desired compound.
This multi-step synthesis can be optimized for yield and purity using various catalysts and solvents .
Antifungal Activity
Recent studies have investigated the antifungal properties of related compounds, particularly focusing on the structural influence of the tert-butyl group. For instance, a comparative analysis was conducted on antifungal agents like Butenafine and its analogs, including those with modifications to the tert-butyl group. The results indicated that while the original Butenafine showed moderate antifungal activity against Trichophyton mentagrophytes and Trichophyton rubrum, modifications led to varying degrees of potency .
The mechanism by which this compound exerts its effects is hypothesized to involve interaction with specific molecular targets, potentially influencing metabolic pathways related to fungal growth inhibition. The presence of the chloropyridine moiety may enhance binding affinity to target proteins .
Study 1: Antifungal Efficacy
In a study assessing the antifungal activity of various compounds, this compound was tested alongside its analogs. The original compound demonstrated an IC50 value of approximately 31 μM against fungal strains, indicating moderate effectiveness. Modifications to the tert-butyl group resulted in varying IC50 values, suggesting that structural changes can significantly impact biological activity .
Study 2: Lipophilicity and Metabolic Stability
Research has shown that substituting the tert-butyl group with other groups (like CF3-cyclobutane) can alter lipophilicity and metabolic stability without completely losing bioactivity. In model compounds, such substitutions led to an increase in log D values by approximately 0.4–0.5 units, which correlates with improved membrane permeability and potentially enhanced efficacy in biological systems .
Comparative Analysis of Related Compounds
Compound Name | Structure | Biological Activity | IC50 (μM) |
---|---|---|---|
Butenafine | Butenafine | Antifungal | 31 |
CF3-Cyclobutane Analog | CF3-Cyclobutane | Antifungal | Varies |
This compound | Tert-butyl Compound | Moderate Antifungal | ~31 |
Properties
IUPAC Name |
tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-14(2,3)19-13(18)15(7-4-8-15)9-11-5-6-12(16)17-10-11/h5-6,10H,4,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVXKUPNQYRYKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC1)CC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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